molecular formula C12H10ClN5O B15379592 4-[(6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol CAS No. 5444-59-7

4-[(6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol

Katalognummer: B15379592
CAS-Nummer: 5444-59-7
Molekulargewicht: 275.69 g/mol
InChI-Schlüssel: VOASQVIXKFZCPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol is a high-value chemical intermediate designed for advanced pharmaceutical and biochemical research. This compound features a chloro-methyl-pyrazolopyrimidine core, a privileged scaffold in medicinal chemistry known for its versatile biological activity . This scaffold is extensively utilized in the synthesis of potent enzyme inhibitors. Research indicates similar structures act as serine/threonine kinase inhibitors , making them relevant for investigating targeted cancer therapies and other proliferative diseases . Furthermore, closely related triazoloquinoxaline derivatives based on similar heterocyclic frameworks have been developed as phosphodiesterase (PDE) inhibitors . This suggests potential applications for this compound in neurological and psychiatric disease research, targeting conditions such as Alzheimer's disease, cognitive impairments, and mood disorders . The structure of this compound, particularly the presence of the chloro group and the phenol moiety, makes it a versatile building block for further chemical functionalization. It is primarily used in discovery chemistry for hit-to-lead optimization and as a key precursor in constructing more complex molecules for high-throughput screening. Please note: This product is intended for research and development purposes only. It is not intended for human, veterinary, or household use.

Eigenschaften

CAS-Nummer

5444-59-7

Molekularformel

C12H10ClN5O

Molekulargewicht

275.69 g/mol

IUPAC-Name

4-[(6-chloro-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol

InChI

InChI=1S/C12H10ClN5O/c1-18-11-9(6-14-18)10(16-12(13)17-11)15-7-2-4-8(19)5-3-7/h2-6,19H,1H3,(H,15,16,17)

InChI-Schlüssel

VOASQVIXKFZCPE-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)O)Cl

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol
  • Molecular Formula : C13H12ClN5O
  • Molecular Weight : 289.72 g/mol

Antitumor Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. Specifically, compounds similar to 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol have been identified as potent inhibitors of various cancer cell lines. For instance:

CompoundTargetIC50 (µM)Study Reference
5iEGFR0.3
5iVGFR27.60

These findings suggest that the compound may inhibit tumor growth by inducing apoptosis and inhibiting cell migration.

Anti-inflammatory Activity

The compound has also displayed anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are crucial in inflammatory responses. The mechanism involves the downregulation of signaling pathways triggered by lipopolysaccharides (LPS) in macrophages .

Antimicrobial Properties

Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity against a range of pathogens. For example, certain derivatives have shown effectiveness against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a study conducted on MCF-7 breast cancer cells, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives in a mouse model of acute inflammation. The results indicated that treatment with these compounds led to a marked reduction in edema and inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The table below highlights key structural differences and biological activities of the target compound and its analogs:

Compound Name / ID R1 (Position 1) R4 (Position 4) R6 (Position 6) Key Biological Activity Source
Target Compound (CAS: 5444-59-7) Methyl 4-Aminophenol Chloro Anticancer, enzyme inhibition
4-((2-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazineylidene)methyl)phenol (5b) Phenyl Hydrazinylidene-phenol Methyl Anticancer (IC₅₀: 1.2–4.8 µM in MCF-7 cells)
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chloro Chloromethyl Intermediate for disubstituted derivatives
Tetraethyl bisphosphonate derivative (24a) Methyl Bisphosphonate Chloro Bone-targeted enzyme inhibition
3-[[3-[[3-(Aminomethyl)phenyl]amino]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenol - Aminomethylphenyl + phenol - Complement factor D inhibition (Ki: 0.8 nM)
4-Chloro-6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Pyridin-4-yl Chloro Methyl Kinase inhibition

Key Observations

Substituent Effects on Bioactivity: The chloro group at R6 in the target compound enhances electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites . The 4-aminophenol group at R4 provides hydrogen-bonding capacity, critical for binding to targets like complement factor D . In contrast, hydrazinylidene derivatives (e.g., 5b) show potent anticancer activity due to extended conjugation and improved solubility .

Synthetic Versatility :

  • The chloromethyl group in ’s compound allows further functionalization, making it a versatile intermediate .
  • Bisphosphonate derivatives (e.g., 24a) demonstrate how modifying R4 can redirect compounds to bone tissue, highlighting the scaffold’s adaptability .

Pharmacokinetic Considerations :

  • Phenyl or pyridinyl groups at R1 (e.g., ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
  • Trifluoromethyl groups (e.g., 6b in ) improve metabolic stability by resisting oxidative degradation .

Anticancer Activity

  • The target compound and its analogs (e.g., 5b) exhibit potent anticancer activity. For instance, 5b showed IC₅₀ values of 1.2–4.8 µM against breast cancer (MCF-7) and leukemia (HL-60) cell lines .
  • Molecular docking studies suggest that the phenol group forms hydrogen bonds with kinase ATP-binding pockets, while the chloro group stabilizes hydrophobic interactions .

Enzyme Inhibition

  • The compound in inhibits complement factor D, a serine protease involved in inflammatory diseases, with a Ki of 0.8 nM .
  • Bisphosphonate derivatives (e.g., 24a) target farnesyl pyrophosphate synthase, a key enzyme in osteoclast-mediated bone resorption .

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The chloro group at position 6 of the pyrazolo[3,4-d]pyrimidine scaffold undergoes displacement by the primary amine of 4-aminophenol. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while bases such as cesium carbonate (Cs₂CO₃) deprotonate the amine to strengthen nucleophilicity. In a representative procedure, equimolar quantities of the chloro precursor and 4-aminophenol are stirred in DMF under nitrogen at room temperature for 12–24 hours, achieving yields of 79.5% after column chromatography.

Alternative solvent systems include isopropanol (IPA) under reflux conditions. For example, refluxing the reactants in IPA for 6–10 hours followed by solvent evaporation and silica gel purification yielded the target compound in 68–72% purity. Elevated temperatures accelerate the reaction but may promote side reactions such as N-alkylation or oxidation of the phenol group.

Aryl boronic acids serve as coupling partners in Suzuki-Miyaura reactions, enabling the introduction of the phenolic group. This method is advantageous for constructing sterically hindered analogs.

Synthetic Workflow

The protocol begins with iodination of 4-amino-1H-pyrazolo[3,4-d]pyrimidine using iodine, hydrogen peroxide, and acetic anhydride. The resulting 3-iodo derivative is then reacted with 4-phenoxyphenyl boronic acid in a 1,4-dioxane/water mixture under argon. Tetrakis(triphenylphosphine)palladium(0) catalyzes the cross-coupling, yielding the biaryl product after 12 hours at 80°C. While this method achieves moderate yields (65–75%), it requires stringent anhydrous conditions and specialized handling of palladium reagents.

Limitations

  • Functional Group Tolerance : The phenolic hydroxyl group must be protected (e.g., as a methyl ether) to prevent quenching of the palladium catalyst.
  • Cost-Efficiency : High catalyst loadings (5–10 mol%) and tedious purification steps render this approach less viable for large-scale synthesis.

Multi-Step Synthesis from Allopurinol

Allopurinol, a commercially available xanthine oxidase inhibitor, serves as a cost-effective starting material. This route emphasizes sequential functionalization.

Chlorination and Amination

Allopurinol is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 120°C to introduce chlorine at position 6. Subsequent methylation with iodomethane in the presence of sodium hydride (NaH) yields 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Amination with 4-aminophenol proceeds as described in Section 1, with an overall yield of 42–48% over three steps.

Challenges

  • Byproduct Formation : Over-chlorination at position 4 and polymerization of intermediates necessitate careful temperature control.
  • Purification Complexity : Silica gel chromatography is required after each step, increasing time and solvent consumption.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (Relative)
Nucleophilic Substitution 68–79 >95 High Low
Suzuki Coupling 65–75 90 Moderate High
Allopurinol Route 42–48 85 Moderate Low
Solid-Phase Synthesis 30–40 80 Low Very High

Key Observations :

  • Nucleophilic substitution balances yield and cost, making it the preferred industrial method.
  • Suzuki coupling offers regioselectivity but is prohibitively expensive for mass production.
  • The allopurinol route is limited by multi-step purification but valuable for academic research.

Q & A

Basic: What synthetic strategies are optimal for producing 4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol with high purity?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution (NAS) between 4-aminophenol and 6-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Key steps include:

  • Reagent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .
  • Temperature control : Maintain reflux conditions (80–100°C) to ensure complete substitution while avoiding decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol improves purity (>95%) .
  • Validation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) and confirm structure via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Basic: How can structural ambiguities in the pyrazolo[3,4-d]pyrimidine core be resolved during characterization?

Methodological Answer:
Ambiguities arise due to tautomerism in the pyrazolo[3,4-d]pyrimidine ring. Use complementary techniques:

  • X-ray crystallography : Determines exact bond lengths and substituent positions (e.g., chloro and methyl groups at C6 and N1, respectively) .
  • Multinuclear NMR : ¹³C NMR distinguishes between pyrimidine (C4: ~160 ppm) and pyrazole (C3a: ~145 ppm) carbons .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (expected m/z = 316.06 for C₁₃H₁₁ClN₅O) and rule out impurities .

Basic: What experimental parameters influence the solubility of this compound in biological assays?

Methodological Answer:
Solubility depends on:

  • pH : The phenol group (pKa ~10) is protonated in acidic buffers (pH <7), enhancing aqueous solubility. Use 0.1 M HCl or PBS (pH 7.4) with 5% DMSO .
  • Co-solvents : Ethanol (20–30% v/v) improves solubility without denaturing proteins in kinase inhibition assays .
  • Temperature : Solubility increases by ~15% at 37°C compared to 25°C. Pre-warm buffers to avoid precipitation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?

Methodological Answer:
Focus on modifying substituents to enhance binding to ATP pockets:

  • Pyrimidine ring : Introduce electron-withdrawing groups (e.g., Cl at C6) to strengthen hydrogen bonding with kinase hinge regions .
  • Phenol moiety : Replace with bioisosteres (e.g., 4-aminobenzyl) to improve membrane permeability .
  • Methyl group (N1) : Test bulkier alkyl chains (e.g., isopropyl) to modulate steric effects and selectivity .

Example SAR Table:

Modification SiteFunctional GroupKinase Inhibition (IC₅₀, nM)Selectivity Ratio (Kinase A/B)
C6Cl12.3 ± 1.28.5
C6F18.9 ± 2.13.2
N1Isopropyl9.8 ± 0.915.7

Advanced: What strategies identify biological targets when bioactivity data conflict across cell lines?

Methodological Answer:
Resolve contradictions via:

  • Proteomic profiling : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS .
  • CRISPR-Cas9 knockout : Screen kinase libraries in resistant vs. sensitive cell lines (e.g., HeLa vs. MCF7) to pinpoint targets .
  • Molecular docking : Prioritize kinases with conserved binding pockets (e.g., CDK2, JAK2) and validate via in vitro kinase assays .

Advanced: How should researchers address discrepancies in reported antitumor efficacy across studies?

Methodological Answer:
Discrepancies may stem from assay conditions or metabolite interference. Mitigate via:

  • Orthogonal assays : Compare MTT, colony formation, and apoptosis (Annexin V) results to confirm consistency .
  • Metabolite profiling : Use LC-HRMS to identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .
  • Dose-response normalization : Adjust for differences in cell doubling times and serum concentrations .

Advanced: What analytical methods quantify degradation products during stability studies?

Methodological Answer:

  • Forced degradation : Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions. Monitor via:
    • HPLC-DAD : Use C18 column (gradient: 0.1% TFA in acetonitrile/water) to separate degradation products .
    • LC-MSⁿ : Identify major degradants (e.g., hydrolyzed pyrimidine ring or oxidized phenol) .
  • Kinetic modeling : Calculate activation energy (Eₐ) for decomposition using Arrhenius plots to predict shelf-life .

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